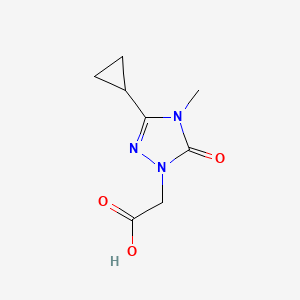

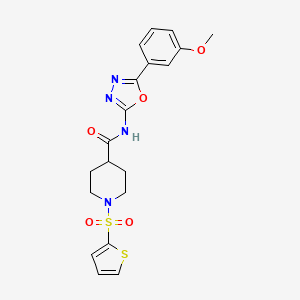

![molecular formula C7H6Cl2N2O3 B2997822 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate CAS No. 97137-15-0](/img/structure/B2997822.png)

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving “[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate” are not available, it’s worth noting that (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been used as an efficient and selective coupling agent for the amidation of carboxylic acids .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds within the pyridazinone family, including derivatives similar to "[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate," have been the subject of synthesis and comprehensive structural characterization. For instance, research conducted by Kalai et al. (2021) focused on the synthesis and crystal structure analysis of a new pyridazinone derivative, showcasing the compound's configuration and vibrational modes through FT-IR, NMR, and X-ray diffraction studies. This research emphasizes the significance of such compounds in understanding molecular conformations and reactivity (Kalai et al., 2021).

Reactivity and Chemical Behavior

The reactivity of pyridazinone derivatives towards various nucleophiles has been studied to explore their potential in synthetic chemistry. For example, Adembri et al. (1976) investigated the nucleophilic displacement reactions of a methyl (3,6-dichloropyridazin-4-yl)acetate, uncovering specific reactivity patterns that contribute to the synthesis of novel heterocyclic compounds (Adembri et al., 1976).

Biological Activity and Pharmacological Applications

Research into the biological activity of pyridazinone derivatives has led to the discovery of compounds with potential pharmacological applications. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, starting from a specific pyridine-carbonitrile compound, which were then screened for antimicrobial and antioxidant activity. This study highlights the therapeutic potential of pyridazinone derivatives in medicine (Flefel et al., 2018).

Corrosion Inhibition

The application of pyridazinone derivatives extends to the field of corrosion inhibition, as demonstrated by Ghazoui et al. (2017), who explored the effects of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on the corrosion of mild steel in hydrochloric acid, revealing significant inhibition efficiency. Such studies are crucial for developing new corrosion inhibitors for industrial applications (Ghazoui et al., 2017).

Mecanismo De Acción

Mode of Action

It is known that the compound can be used as a carbonyl source in the synthesis of carbamates, symmetric ureas, and unsymmetrical ureas . This suggests that it may interact with amines in biological systems to form these compounds .

Biochemical Pathways

Given its potential to form carbamates and ureas, it may influence pathways involving these compounds .

Pharmacokinetics

Its molecular weight is 237.04 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 28°C , suggesting that it may degrade at higher temperatures . .

Propiedades

IUPAC Name |

(4,5-dichloro-6-oxopyridazin-1-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXIBOVZVUVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN1C(=O)C(=C(C=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)

![2-Methyl-5-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2997747.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2997751.png)

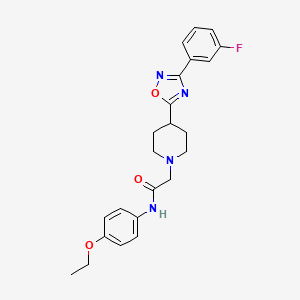

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2997755.png)

![7-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2997761.png)